molecular formula C17H23N3O4S2 B2785425 N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415511-31-6

N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2785425
CAS No.: 2415511-31-6
M. Wt: 397.51
InChI Key: HVRLIGQUUVLHGJ-UHFFFAOYSA-N
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Description

N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4,7-dimethoxy-2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.

    Piperidine Ring Introduction: The benzothiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The exact mechanism of action of N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide depends on its specific application. Generally, compounds with benzothiazole rings can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring may enhance binding affinity and specificity, while the cyclopropanesulfonamide group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzothiazol-2-amine: Shares the benzothiazole core but lacks the piperidine and cyclopropanesulfonamide groups.

    N-(4-Piperidinyl)benzothiazole: Contains the piperidine and benzothiazole rings but lacks the cyclopropanesulfonamide group.

    Cyclopropanesulfonamide derivatives: Various compounds with the cyclopropanesulfonamide group but different aromatic or heterocyclic cores.

Uniqueness

N-[1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. The presence of the benzothiazole ring, piperidine ring, and cyclopropanesulfonamide group in a single molecule is relatively rare and may offer unique advantages in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S2/c1-23-13-5-6-14(24-2)16-15(13)18-17(25-16)20-9-7-11(8-10-20)19-26(21,22)12-3-4-12/h5-6,11-12,19H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLIGQUUVLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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